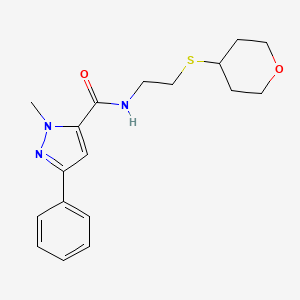

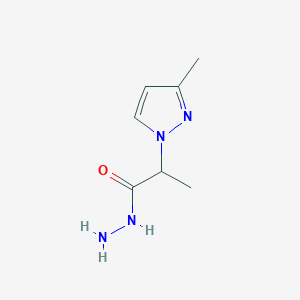

2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide: has been utilized in the synthesis of platinum (II) complexes that exhibit green fluorescence . These complexes are particularly valuable in the development of OLEDs. The photophysical properties of these complexes, such as fluorescence, make them suitable for use in display and lighting technologies where energy efficiency and high-quality color rendering are essential.

Antimicrobial Applications

Compounds containing the pyrazole moiety, like 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide , have shown antimicrobial properties . This makes them candidates for incorporation into new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Anti-Inflammatory and Analgesic

Pyrazole derivatives are known to possess anti-inflammatory and analgesic activities . The compound could be a precursor in the synthesis of new medications that help in reducing inflammation and pain, contributing to treatments for conditions like arthritis.

Anticancer Research

The pyrazole core structure has been associated with growth inhibition in cancer cell lines, such as PC-3 prostate cancer cells . This suggests that 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide could be used in the design of new anticancer drugs, potentially offering new avenues for cancer treatment.

Antileishmanial and Antimalarial

Research indicates that pyrazole derivatives can have antileishmanial and antimalarial effects . This compound could be part of a new class of antiparasitic drugs, aiding in the fight against diseases like leishmaniasis and malaria.

Antidiabetic Activity

Pyrazole compounds have been associated with antidiabetic activity, suggesting potential applications in managing diabetes . By acting on various biological targets, these compounds could help regulate blood sugar levels.

Photovoltaic Devices

The electronic properties of pyrazole-based compounds make them interesting candidates for use in photovoltaic devices . Their ability to absorb light and convert it into electricity can be harnessed in solar cells, contributing to renewable energy solutions.

Neuroleptic and Antidepressant

The structural framework of pyrazoles, including 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide , has been linked to neuroleptic and antidepressant properties . This opens up possibilities for their use in the treatment of neurological disorders and depression.

Safety and Hazards

- Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information.

Mechanism of Action

Mode of Action

Pyrazole derivatives are known to interact with various biological targets through different mechanisms . For instance, some pyrazole derivatives have been shown to inhibit specific enzymes, modulate receptor activity, or interfere with cellular processes .

Biochemical Pathways

Pyrazole derivatives have been implicated in a variety of biochemical pathways, depending on their specific chemical structure and the biological targets they interact with .

Pharmacokinetics

As such, its bioavailability, distribution within the body, metabolic transformation, and excretion pathways remain unknown .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-5-3-4-11(10-5)6(2)7(12)9-8/h3-4,6H,8H2,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSANMJHDZZLMHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2882886.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2882888.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2882890.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid](/img/structure/B2882895.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2882896.png)

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2882902.png)